dec-3-en-5-one
Description
1-(4-Hydroxy-3-methoxyphenyl)dec-3-en-5-one (CAS: 863913-65-9) is a phenolic ketone with the molecular formula C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol. It features a 10-carbon aliphatic chain with a ketone group at position 5 and a double bond at position 3, substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 . This compound is naturally occurring, identified in Allium sativum (garlic) and Zingiber officinale (ginger) extracts, where it contributes to antidiabetic and cholesterol-modulating activities .
Properties
CAS No. |
32064-73-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-3-en-5-one |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h6,8H,3-5,7,9H2,1-2H3 |
InChI Key |
IWQQYVVAYYANSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dec-3-en-5-one can be synthesized through several methods. One common method involves the oxidation of dec-3-en-5-ol. This reaction typically uses molecular oxygen in the presence of a metal catalyst, such as palladium or platinum, to facilitate the oxidation process . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Dec-3-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert this compound to dec-3-en-5-ol.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (e.g., HCl, HBr) under acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces dec-3-en-5-ol.
Substitution: Produces halogenated ketones or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Dec-3-en-5-one has several applications in scientific research:
Chemistry: Used as a starting material in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dec-3-en-5-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The double bond in its structure allows it to participate in electrophilic addition reactions, which can modify its activity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following compounds share structural motifs (e.g., phenolic rings, aliphatic chains with ketones/double bonds) or functional roles (e.g., enzyme inhibition, metabolic modulation) with 1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Structural Determinants of Activity: The double bond position (e.g., 3-en vs. 4-en) and chain length (10C vs. 12C/14C) influence binding affinity. For example, this compound has lower α-glucosidase inhibition (-5.2 kcal/mol) compared to morellinol (-7.3 kcal/mol), a structurally distinct compound with a smaller peak area in garlic extracts . For instance, dodec-4-en-3-one (12C chain) shows even weaker binding to SREBP2 (>-10 kcal/mol) .
Abundance vs. In contrast, trace compounds like phentolamine (0.098% peak area) exhibit stronger enzyme interactions .
Functional Analogues :
- [6]-Isoshogaol , a positional isomer of this compound, shares the same molecular formula but differs in double bond placement. It demonstrates stronger bioactivity in ginger, highlighting the role of stereochemistry in drug-receptor interactions .
- Paradol , a saturated analog, lacks the double bond but retains antimicrobial properties, suggesting flexibility in aliphatic chain modifications for functional optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
